4-Ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Also known as E-4031, this compound is a selective blocker of the delayed rectifier potassium current in cardiac cells. In
Wirkmechanismus
E-4031 selectively blocks the delayed rectifier potassium current in cardiac cells, leading to prolongation of the action potential duration and an increase in the effective refractory period. This results in a decrease in the heart rate and an increase in the QT interval on the electrocardiogram.
Biochemical and Physiological Effects
E-4031 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to have anti-inflammatory effects. E-4031 has also been shown to have a number of effects on the cardiovascular system, including a decrease in heart rate, an increase in the QT interval, and a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using E-4031 in lab experiments is its selectivity for the delayed rectifier potassium current in cardiac cells. This makes it a useful tool for studying the effects of this current on cardiac function. However, one limitation of using E-4031 is that it can have off-target effects on other potassium channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on E-4031. One area of interest is the development of more selective blockers of the delayed rectifier potassium current in cardiac cells. Another area of interest is the potential use of E-4031 in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of E-4031, as well as its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of E-4031 involves a multi-step process that begins with the reaction of 4-Chlorobenzoic acid with ethylamine to form 4-Ethylbenzoic acid. The resulting compound is then reacted with 4-Methylpiperazine in the presence of triethylamine to form 4-Ethyl-3-(4-methylpiperazin-1-yl)benzoic acid. Finally, the compound is sulfonated using chlorosulfonic acid to form 4-Ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
E-4031 has been extensively researched for its potential applications in the field of medicine. It has been found to be a potent blocker of the delayed rectifier potassium current in cardiac cells, making it useful in the treatment of cardiac arrhythmias. E-4031 has also been studied for its potential application in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
4-ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-11-4-5-12(14(17)18)10-13(11)21(19,20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEPDVULJKXZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.